molecular formula C20H19BrN2O3 B5253052 ETHYL 2-[(2-BROMOPHENYL)FORMAMIDO]-3-(1H-INDOL-3-YL)PROPANOATE

ETHYL 2-[(2-BROMOPHENYL)FORMAMIDO]-3-(1H-INDOL-3-YL)PROPANOATE

Cat. No.: B5253052
M. Wt: 415.3 g/mol
InChI Key: LXXYBCJAIZYCQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-[(2-BROMOPHENYL)FORMAMIDO]-3-(1H-INDOL-3-YL)PROPANOATE is a complex organic compound that features an indole moiety, a bromophenyl group, and an ethyl ester. The indole nucleus is a significant structure in medicinal chemistry due to its presence in various bioactive molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(2-BROMOPHENYL)FORMAMIDO]-3-(1H-INDOL-3-YL)PROPANOATE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems can help in scaling up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(2-BROMOPHENYL)FORMAMIDO]-3-(1H-INDOL-3-YL)PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen or add hydrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups like amines or ethers .

Scientific Research Applications

ETHYL 2-[(2-BROMOPHENYL)FORMAMIDO]-3-(1H-INDOL-3-YL)PROPANOATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ETHYL 2-[(2-BROMOPHENYL)FORMAMIDO]-3-(1H-INDOL-3-YL)PROPANOATE involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, influencing biological pathways. The bromophenyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-[(2-BROMOPHENYL)FORMAMIDO]-3-(1H-INDOL-3-YL)PROPANOATE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity. The presence of the bromophenyl group can enhance its potential as a pharmacophore in drug design .

Properties

IUPAC Name

ethyl 2-[(2-bromobenzoyl)amino]-3-(1H-indol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O3/c1-2-26-20(25)18(23-19(24)15-8-3-5-9-16(15)21)11-13-12-22-17-10-6-4-7-14(13)17/h3-10,12,18,22H,2,11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXYBCJAIZYCQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.